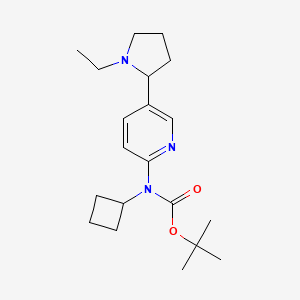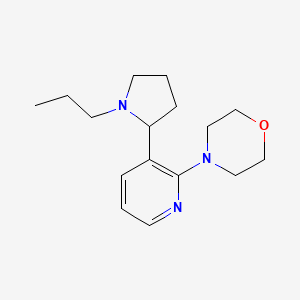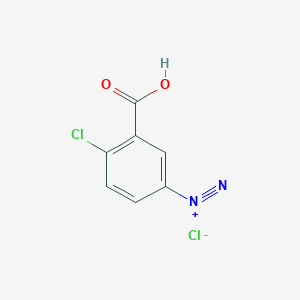![molecular formula C13H8BrNS B11825556 3-Bromo-2-phenylthieno[3,2-b]pyridine](/img/structure/B11825556.png)
3-Bromo-2-phenylthieno[3,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-phenylthieno[3,2-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a thieno[3,2-b]pyridine core with a bromine atom at the 3-position and a phenyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-phenylthieno[3,2-b]pyridine can be achieved through various synthetic routes. One common method involves the bromination of 2-phenylthieno[3,2-b]pyridine using bromine (Br2) in dichloromethane (CH2Cl2) at 0°C . Another approach includes the Suzuki cross-coupling reaction of this compound with arylboronic acids in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-phenylthieno[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki cross-coupling reactions with arylboronic acids to form biaryl derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Bromination: Bromine (Br2) in dichloromethane (CH2Cl2) at 0°C.
Suzuki Cross-Coupling: Palladium catalyst, arylboronic acids, and base (e.g., K3PO4) in a solvent mixture of dioxane and water.
Major Products Formed
Biaryl Derivatives: Formed through Suzuki cross-coupling reactions.
Substituted Thienopyridines: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Medicinal Chemistry: It has shown promising activity as an anticancer, anti-inflammatory, and antimicrobial agent
Biological Research: The compound has been used as a tool to study various biological pathways and molecular targets.
Pharmaceutical Industry: It serves as a precursor for the synthesis of various biologically active molecules and drug candidates.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-phenylthieno[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as Pim-1 kinase, which plays a role in cancer cell proliferation . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and leading to the inhibition of cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylthieno[3,2-b]pyridine: Lacks the bromine atom at the 3-position.
3-Bromo-2-phenylthieno[2,3-b]pyridine: Differs in the position of the thieno ring fusion.
Thieno[2,3-b]pyridines: A broader class of compounds with similar core structures but different substituents
Uniqueness
3-Bromo-2-phenylthieno[3,2-b]pyridine is unique due to the presence of the bromine atom at the 3-position, which allows for specific chemical modifications and enhances its biological activity. The compound’s structure provides a versatile platform for the development of new therapeutic agents with improved efficacy and selectivity.
Propriétés
Formule moléculaire |
C13H8BrNS |
|---|---|
Poids moléculaire |
290.18 g/mol |
Nom IUPAC |
3-bromo-2-phenylthieno[3,2-b]pyridine |
InChI |
InChI=1S/C13H8BrNS/c14-11-12-10(7-4-8-15-12)16-13(11)9-5-2-1-3-6-9/h1-8H |
Clé InChI |
AJFVVRHGSVADAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=C(S2)C=CC=N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3'aS,7'aR)-1'-benzyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]](/img/structure/B11825477.png)








![3,7-Dichloro-5,5-diphenylbenzo[b][1]benzosilepine](/img/structure/B11825520.png)




